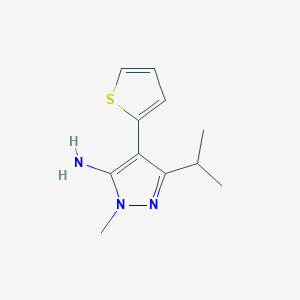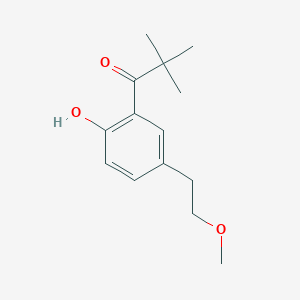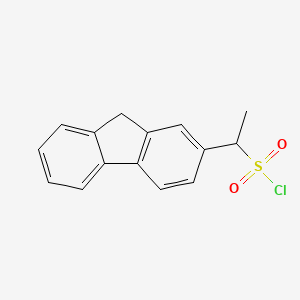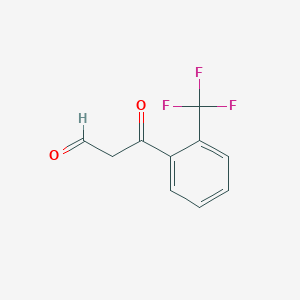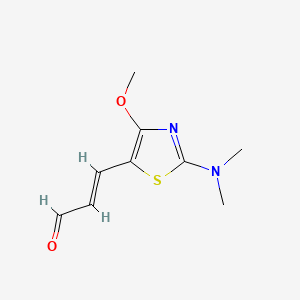
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is an organic compound with a unique structure that combines functionalities of an unsaturated aldehyde and an enamine. This compound is known for its stability and water solubility, making it a valuable precursor in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde typically involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . due to the explosive nature of propynal, alternative methods using vinyl ethers such as ethyl vinyl ether are preferred. These react with phosgene and dimethylformamide to form the Vilsmeier reagent, which then yields the desired compound in a weakly alkaline medium .
Analyse Des Réactions Chimiques
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Applications De Recherche Scientifique
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde involves its ability to act as a reactive molecular building block. The enamine functionality allows it to participate in various nucleophilic addition and substitution reactions, forming stable intermediates and final products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of complex molecular structures .
Comparaison Avec Des Composés Similaires
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde can be compared to similar compounds such as:
3-Dimethylaminoacrolein: Shares similar enamine and aldehyde functionalities but lacks the thiazole ring.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis but differs in its ester functionality.
N-[(3-dimethylamino)propyl]methacrylamide: Similar in amine functionality but used in different polymer applications. The uniqueness of this compound lies in its combination of the thiazole ring with the enamine and aldehyde functionalities, providing a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enal |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-6H,1-3H3/b5-4+ |
Clé InChI |
GLPJNVVVFYVELF-SNAWJCMRSA-N |
SMILES isomérique |
CN(C)C1=NC(=C(S1)/C=C/C=O)OC |
SMILES canonique |
CN(C)C1=NC(=C(S1)C=CC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


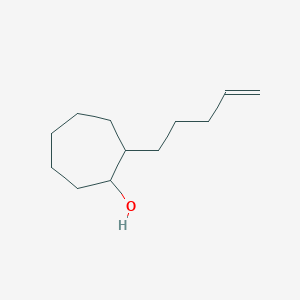
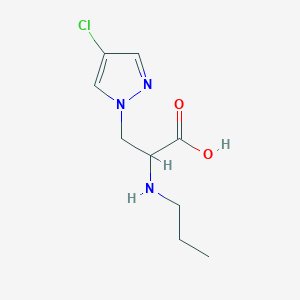
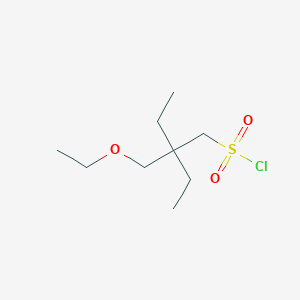

![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
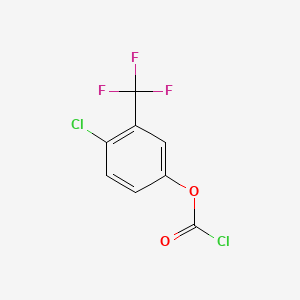
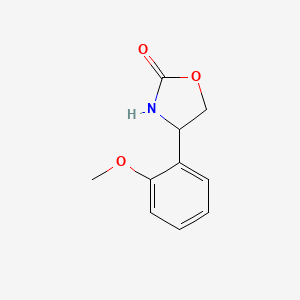
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
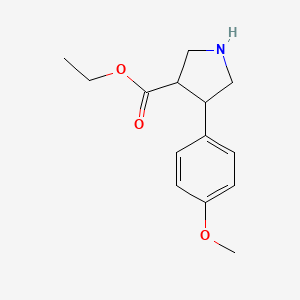
![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
